5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound containing an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the dimethylamino group and the carboxylic acid functionality makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of an amidoxime with a carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and the recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may interact with G protein-coupled receptors, influencing various signaling pathways in the body.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A basic oxadiazole structure without the dimethylamino and carboxylic acid groups.
5-(Dimethylamino)-1,2,4-oxadiazole: Similar structure but lacks the carboxylic acid group.
1,2,4-Oxadiazole-3-carboxylic acid: Similar structure but lacks the dimethylamino group.
Uniqueness
5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the dimethylamino group and the carboxylic acid functionality. This combination allows for a wide range of chemical modifications and reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H9N3O3 |
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Molecular Weight |
171.15 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H9N3O3/c1-9(2)3-4-7-5(6(10)11)8-12-4/h3H2,1-2H3,(H,10,11) |
InChI Key |
PTYINSQNJOFZNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC(=NO1)C(=O)O |
Origin of Product |
United States |
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